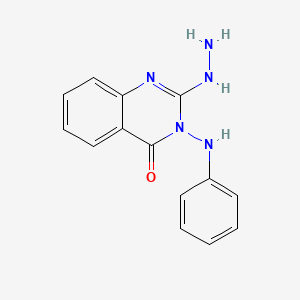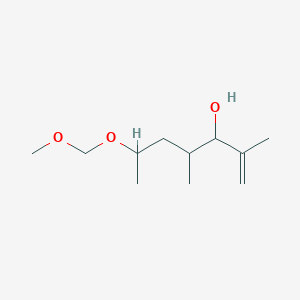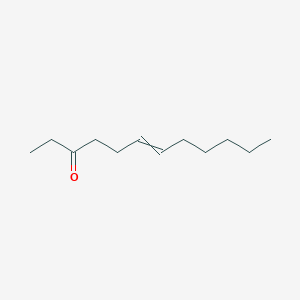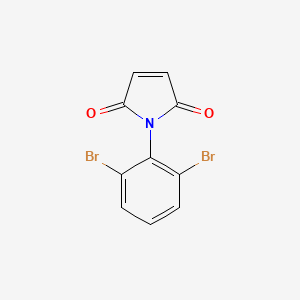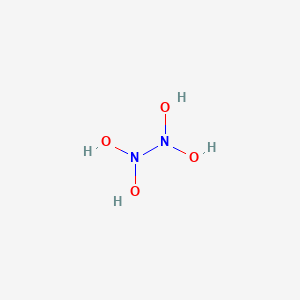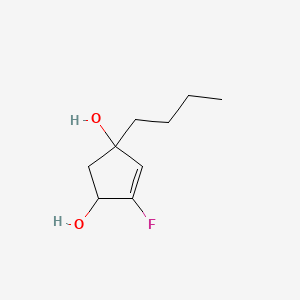
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine is an organic compound that features a morpholine ring attached to a fluoro-substituted cyclohexadiene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-4,4-dimethylcyclohexa-1,5-diene.
Reaction with Morpholine: The key step involves the reaction of 2-fluoro-4,4-dimethylcyclohexa-1,5-diene with morpholine under controlled conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted cyclohexadienones, while reduction can produce fluoro-substituted cyclohexanes.
Applications De Recherche Scientifique
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials with specialized properties.
Mécanisme D'action
The mechanism of action of 4-(2-Fluoro-4,4-dimethylcyclohexa-1-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and morpholine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-2,5-cyclohexadien-1-one: Shares the cyclohexadiene core but lacks the morpholine ring and fluoro substitution.
4,4-Dimethoxy-2,5-cyclohexadien-1-one: Similar structure with methoxy groups instead of the fluoro group and morpholine ring.
Uniqueness
4-(2-Fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine is unique due to the presence of both the fluoro group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
113553-89-2 |
|---|---|
Formule moléculaire |
C12H18FNO |
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
4-(2-fluoro-4,4-dimethylcyclohexa-1,5-dien-1-yl)morpholine |
InChI |
InChI=1S/C12H18FNO/c1-12(2)4-3-11(10(13)9-12)14-5-7-15-8-6-14/h3-4H,5-9H2,1-2H3 |
Clé InChI |
DVUHUVNGGMOUGM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C=C1)N2CCOCC2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)

![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
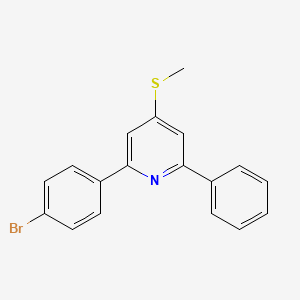
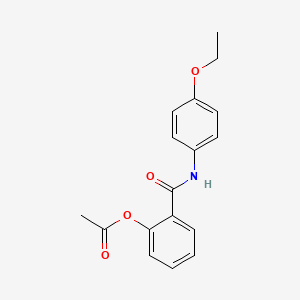
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
